Cas no 220141-69-5 (2',4',6'-Trifluoropropiophenone)

2',4',6'-Trifluoropropiophenone is a fluorinated aromatic ketone characterized by its trifluoromethyl-substituted phenyl ring. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The fluorine substituents improve metabolic stability and bioavailability in derived compounds, while the ketone functionality allows for further derivatization via nucleophilic addition or reduction. Its high purity and consistent reactivity make it suitable for precision applications in medicinal chemistry and material science. The compound’s stability under standard conditions ensures ease of handling and storage in laboratory settings.
2',4',6'-Trifluoropropiophenone structure
220141-69-5 structure
Product name:2',4',6'-Trifluoropropiophenone
CAS No:220141-69-5
MF:C9H7OF3
MW:188.14648
MDL:MFCD00061224
CID:92466
PubChem ID:2777977

2',4',6'-Trifluoropropiophenone Chemical and Physical Properties

Names and Identifiers

    • 2',4',6'-Trifluoropropiophenone
    • 2'',4'',6''-TRIFLUOROPROPIOPHENONE
    • JRD-0346
    • XUIWCYLHECDQQL-UHFFFAOYSA-N
    • FT-0676218
    • MFCD00061224
    • 1-(2,4,6-trifluorophenyl)-1-propanone
    • EN300-67086
    • CS-0320672
    • 1-(2, 4, 6-trifluorophenyl)propan-1-one
    • 1-(2,4,6-Trifluorophenyl)propan-1-one
    • JS-4106
    • DTXSID50380743
    • 220141-69-5
    • SCHEMBL3422296
    • 2,4,6-Trifluoropropiophenone
    • F97476
    • AKOS000156898
    • MDL: MFCD00061224
    • Inchi: InChI=1S/C9H7F3O/c1-2-8(13)9-6(11)3-5(10)4-7(9)12/h3-4H,2H2,1H3
    • InChI Key: XUIWCYLHECDQQL-UHFFFAOYSA-N
    • SMILES: CCC(=O)C1=C(C=C(C=C1F)F)F

Computed Properties

  • Exact Mass: 188.04500
  • Monoisotopic Mass: 188.04489933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • Surface Charge: 0
  • XLogP3: 2.4
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: liquid
  • Density: 1.253
  • Boiling Point: 67-69°C/3mm
  • Flash Point: 67-69°C/3mm
  • Refractive Index: 1.457
  • PSA: 17.07000
  • LogP: 2.69660
  • Solubility: Not determined

2',4',6'-Trifluoropropiophenone Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2',4',6'-Trifluoropropiophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2',4',6'-Trifluoropropiophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
002889-5g
2',4',6'-Trifluoropropiophenone
220141-69-5 97%
5g
2192.0CNY 2021-07-13
Enamine
EN300-67086-10.0g
1-(2,4,6-trifluorophenyl)propan-1-one
220141-69-5 95%
10g
$165.0 2023-05-25
SHENG KE LU SI SHENG WU JI SHU
sc-266265-500 mg
2',4',6'-Trifluoropropiophenone,
220141-69-5
500MG
¥857.00 2023-07-11
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20906-0.5g
2',4',6'-Trifluoropropiophenone, 98%
220141-69-5 98%
0.5g
¥636.00 2023-03-15
TRC
T793548-100mg
2',4',6'-Trifluoropropiophenone
220141-69-5
100mg
$ 65.00 2022-06-02
TRC
T793548-500mg
2',4',6'-Trifluoropropiophenone
220141-69-5
500mg
$ 115.00 2022-06-02
Enamine
EN300-67086-0.05g
1-(2,4,6-trifluorophenyl)propan-1-one
220141-69-5 95%
0.05g
$19.0 2023-05-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
002889-5g
2',4',6'-Trifluoropropiophenone
220141-69-5 97%
5g
2192CNY 2021-05-08
Enamine
EN300-67086-0.5g
1-(2,4,6-trifluorophenyl)propan-1-one
220141-69-5 95%
0.5g
$36.0 2023-05-25
A2B Chem LLC
AB60040-10g
2,4,6-TRIFLUOROPROPIOPHENONE
220141-69-5 95%
10g
$186.00 2024-04-20

Additional information on 2',4',6'-Trifluoropropiophenone

2',4',6'-Trifluoropropiophenone: A Comprehensive Overview

2',4',6'-Trifluoropropiophenone, also known by its CAS number 220141-69-5, is a fluorinated aromatic ketone with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with three fluorine atoms at the 2', 4', and 6' positions, along with a propionyl group attached to the benzene ring. The presence of multiple fluorine atoms imparts distinct chemical and physical properties to this compound, making it valuable in both academic research and industrial applications.

The synthesis of 2',4',6'-Trifluoropropiophenone typically involves multi-step processes, often utilizing electrophilic substitution reactions on aromatic rings. Recent advancements in fluorination techniques have enabled more efficient and selective synthesis of this compound, reducing production costs and enhancing purity. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields, which is particularly beneficial for large-scale production.

In terms of physical properties, 2',4',6'-Trifluoropropiophenone exhibits a high melting point due to the strong electron-withdrawing effects of the fluorine atoms, which increase molecular rigidity. Its solubility in organic solvents is moderate, making it suitable for various organic reactions. The compound's UV-Vis spectrum shows strong absorption bands in the ultraviolet region, which is attributed to the conjugation between the aromatic ring and the carbonyl group. This property has been exploited in photochemical applications, including as a sensitizer in photopolymerization reactions.

The chemical reactivity of 2',4',6'-Trifluoropropiophenone is influenced by the electron-withdrawing nature of the fluorine substituents. These groups deactivate the aromatic ring towards electrophilic substitution but activate it towards nucleophilic aromatic substitution under specific conditions. Recent studies have demonstrated its utility as a precursor in the synthesis of biologically active compounds, such as kinase inhibitors and anti-inflammatory agents. The fluorinated nature of this compound also makes it a promising candidate for drug design due to its potential for improving pharmacokinetic properties.

In industrial applications, 2',4',6'-Trifluoropropiophenone finds use as an intermediate in the production of agrochemicals and specialty chemicals. Its ability to undergo various functional group transformations makes it versatile in chemical synthesis. For instance, it can be converted into esters, amides, or other derivatives depending on specific requirements. The compound's stability under harsh reaction conditions further enhances its applicability in demanding chemical processes.

From an environmental perspective, understanding the fate and behavior of 2',4',6'-Trifluoropropiophenone in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent environmental studies have focused on its biodegradation pathways and toxicity profiles. Results indicate that while the compound is not inherently toxic at low concentrations, its persistence in certain environments necessitates careful handling and disposal practices.

In conclusion, 2',4',6'-Trifluoropropiophenone, with its CAS number 220141-69-5, stands out as a versatile and valuable compound in both research and industrial settings. Its unique chemical properties, combined with advancements in synthesis techniques and application development, ensure its continued relevance across diverse fields. As research progresses, new insights into its potential uses will undoubtedly emerge, further solidifying its importance in modern chemistry.

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